Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester

Übersicht

Beschreibung

Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester, is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to sulfur and oxygen atoms, and they often exhibit significant biological activity, including pesticidal properties.

Synthesis Analysis

The synthesis of related phosphorodithioate compounds involves the interaction of alcohols with phosphorus halides in the presence of bases such as pyridine or triethylamine. For instance, the synthesis of various esters of ethylphosphonous acid has been achieved by reacting ethylphosphonous dichloride with alcohols . Although the specific synthesis of S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester is not detailed in the provided papers, similar synthetic routes may be applicable, involving the use of sulfonated alcohols and dialkyl phosphorodithioates.

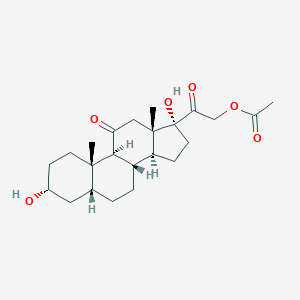

Molecular Structure Analysis

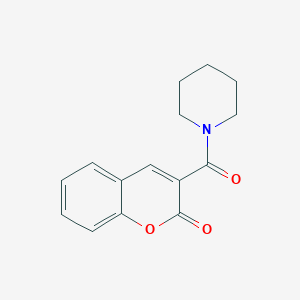

The molecular structure of phosphorodithioic acid esters typically includes a phosphorus atom doubly bonded to two sulfur atoms and bonded to oxygen atoms through ester linkages. The specific molecular structure of S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester would include an ethylsulfonyl group attached to the phosphorodithioate core. The molecular structure can be elucidated using techniques such as NMR spectroscopy, as demonstrated for related compounds .

Chemical Reactions Analysis

Phosphorodithioic acid esters can undergo various chemical reactions, including S-methylation, oxidation, and addition reactions. For example, O,O-dialkyl phosphorodithioates can be metabolized in mammals to yield S-methyl phosphorodithioates and phosphorothiolates through in vivo S-methylation . Additionally, tervalent phosphorus derivatives like ethylphosphonous esters can readily undergo addition reactions with sulfur and other reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorodithioic acid esters are influenced by their molecular structure. These compounds are generally lipophilic due to their alkyl groups, which can affect their solubility and distribution in biological systems. The presence of the phosphorodithioate group can confer reactivity towards nucleophiles, such as in the metabolism of O-ethyl S,S-dipropyl phosphorodithioate, which involves O-de-ethylation and conjugation with glutathione . The esters of ethylphosphonous acid are also known to be readily oxidized, which can lead to various transformation products .

Wissenschaftliche Forschungsanwendungen

Forensic Analysis in Poisoning Cases

Phosphorodithioic acid derivatives, such as oxydemeton-S-methyl, which is closely related to the chemical , are used in forensic analyses. In a case study, the forensic analysis of plasma samples confirmed human poisoning with oxydemeton-S-methyl, an organophosphorus pesticide. The substance undergoes adduct formation with endogenous molecules, making it detectable through advanced bioanalytical methods (John et al., 2018).

Polymer Chemistry

In the field of polymer chemistry, phosphorodithioic acid esters are relevant in the synthesis and study of novel polymers. For instance, stereoregular poly(phenylacetylene)s bearing phosphonic acid residues show significant changes in conformation upon complexation with various chiral amines, indicating potential applications in advanced materials science (Onouchi et al., 2004).

Organic Synthesis and Stereochemistry

In organic synthesis, the stereospecific synthesis and characterization of racemic and non-racemic forms of related phosphonic acid esters, such as (2-methylsulfinyl)phenylphosphonic acid methyl ester, are explored. These studies include the resolution of racemic mixtures via diastereomeric salt formation, contributing to the understanding of stereochemistry in organic compounds (Mauger et al., 2001).

Analytical Chemistry

Phosphorodithioic acid derivatives are also relevant in analytical chemistry. For instance, methods have been developed for determining polar alkylating agents, including certain phosphorodithioic acid esters, by derivatization and gas chromatography (Lee et al., 2003).

Photochemistry

In photochemistry, phosphorodithioic acid esters are studied for their potential as photoremovable protecting groups. Research shows that certain esters can release corresponding acids upon irradiation, which can be highly relevant in both organic synthesis and biochemistry (Klán et al., 2002).

Metal Extraction

Phosphorodithioic acid derivatives have been studied for their properties as metal extractants. Sulfonyl-bridged oligo(benzoic acid)s, derived from similar phosphonate esters, demonstrate high extractability towards lanthanoid ions, indicating potential applications in metal recovery and environmental remediation (Morohashi et al., 2014).

Corrosion Inhibition

Research has also explored the use of derivatives of phosphorodithioic acid in the field of corrosion inhibition. Polymers containing residues of amino acids like methionine have shown significant inhibition efficiency against steel corrosion in acidic media, indicating their potential as corrosion inhibitors (Mazumder et al., 2018).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester.

Zukünftige Richtungen

The future directions of research on a compound depend on its properties, potential applications, and current limitations. Unfortunately, I couldn’t find specific information on the future directions of research on Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester.

Please note that the information available is limited and may not fully cover all aspects of your request. For a more comprehensive analysis, consulting scientific literature or experts in the field may be necessary.

Eigenschaften

IUPAC Name |

2-ethylsulfonylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4PS3/c1-4-14(7,8)6-5-13-11(12,9-2)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXMYYJSILFZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174191 | |

| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |

CAS RN |

20301-63-7 | |

| Record name | Thiometon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20301-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020301637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)